
(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone is an organic compound that features a cyclopentene ring attached to a methanone group, which is further connected to a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone typically involves the reaction of cyclopent-3-en-1-yl bromide with 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethanones.
Applications De Recherche Scientifique
(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methanone group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Cyclopent-3-en-1-yl)(4-hydroxyphenyl)methanone
- (Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone
- (Cyclopent-3-en-1-yl)(2-hydroxybenzyl)methanone
Uniqueness
(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
646522-94-3 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
cyclopent-3-en-1-yl-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h1-4,7-9,13H,5-6H2 |
Clé InChI |
IYZPGSJFWZXKEX-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1C(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
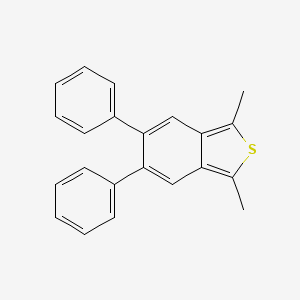

![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
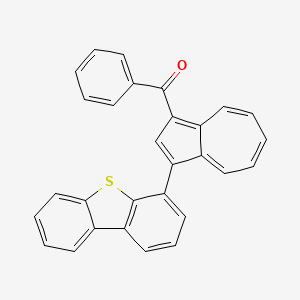
![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
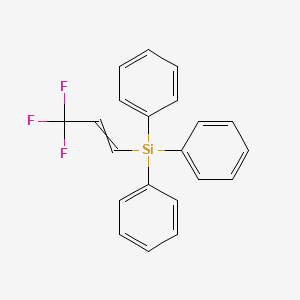
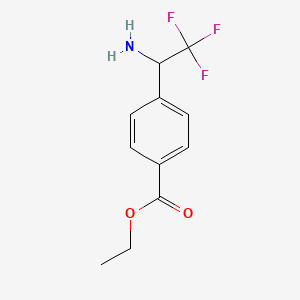
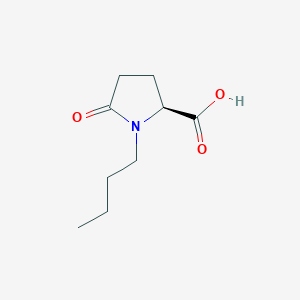
![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)
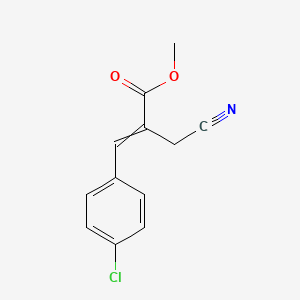
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
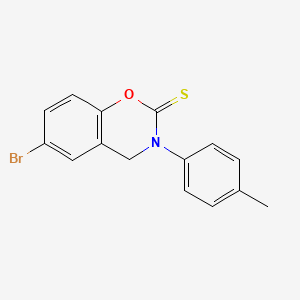
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
